Phthalmustine Demonstrates Curative Antitumor Efficacy and Sparing of Hematopoiesis in Murine Sarcoma-180 Model
In a murine Sarcoma-180 (S-180) model, Phthalmustine treatment at its optimal dose led to a curative effect, marked by substantial prolongation of host survival and significant tumor growth inhibition [1]. Crucially, a comparative hematological evaluation in the same study revealed that, unlike many alkylating agents, Phthalmustine did not adversely affect hematopoiesis at this effective dose [1]. This observation is in direct contrast to the established myelosuppressive toxicity profile of nitrosoureas like Fotemustine [2].
| Evidence Dimension | Hematological Safety |
|---|---|
| Target Compound Data | No adverse effect on hematopoiesis at optimum therapeutic dose |
| Comparator Or Baseline | Fotemustine (Third-generation nitrosourea): Haematological toxicity observed in nearly 40% of patients |
| Quantified Difference | Phthalmustine: 0% adverse effect on hematopoiesis in murine model vs. Fotemustine: ~40% incidence of haematological toxicity in clinical context |
| Conditions | Murine Sarcoma-180 (S-180) tumor-bearing Swiss mice; assessment of hematological parameters at optimum dose (Phthalmustine) vs. Clinical data for Fotemustine |
Why This Matters
For researchers prioritizing therapeutic index, this data positions Phthalmustine as a lead candidate with a potentially favorable safety margin compared to myelosuppressive alternatives like Fotemustine.
- [1] Bhattacharya S, Ghosh M, Sadhu U, Dutta S, Sanyal U. Evaluation of phthalmustine, a new anticancer compound. II. Tumor inhibitory effect in murine Ehrlich ascites carcinoma and sarcoma-180. Neoplasma. 1996;43(3):209-13. PMID: 8841510. View Source
- [2] Persistent thrombocytopenia during melanoma treatment with fotemustine. Melanoma Research. View Source
